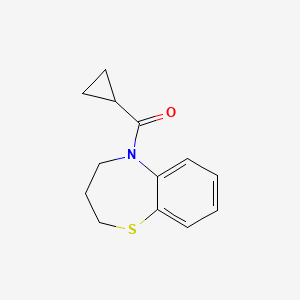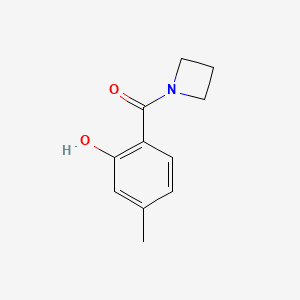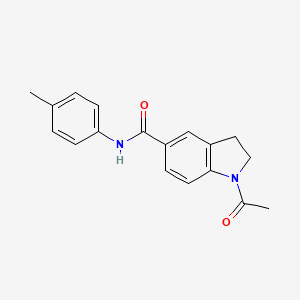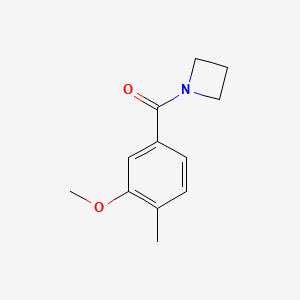![molecular formula C17H21N3O2 B7472265 3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a quinazolinone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cells and tissues. This compound has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one in lab experiments is its potential as a therapeutic agent for cancer and inflammation-related diseases. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on 3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one should focus on its potential applications in drug development for cancer and inflammation-related diseases. Further studies are needed to understand the mechanism of action of this compound and to identify its potential targets. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of more potent and selective derivatives.
Synthesis Methods
The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one involves the reaction of 8-methyl-2-phenylquinazolin-4(3H)-one with azepane-1,2-diamine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting compound is purified using column chromatography.
Scientific Research Applications
3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one has shown potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-7-6-8-14-16(13)18-12-20(17(14)22)11-15(21)19-9-4-2-3-5-10-19/h6-8,12H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNULWYYVCAGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)



![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)